N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as BEMSA, is a compound used in scientific research for its potential therapeutic applications.
Mechanism of Action
BEMSA exerts its therapeutic effects through multiple mechanisms of action. In cancer research, BEMSA induces apoptosis by activating the caspase pathway and inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammation research, BEMSA inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor kappa B (NF-κB). In neurodegenerative disorder research, BEMSA protects neurons from oxidative stress by upregulating antioxidant enzymes and prevents neuroinflammation by inhibiting the activation of microglia.
Biochemical and Physiological Effects:
BEMSA has been shown to have various biochemical and physiological effects in scientific research. In cancer research, BEMSA inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation research, BEMSA reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative disorder research, BEMSA protects neurons from oxidative stress and prevents neuroinflammation.
Advantages and Limitations for Lab Experiments
BEMSA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BEMSA also has some limitations, such as its poor solubility in water and limited bioavailability.
Future Directions
For BEMSA research include exploring its potential therapeutic applications in other diseases, optimizing its chemical structure, and investigating its mechanism of action in more detail.
Scientific Research Applications
BEMSA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BEMSA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, BEMSA has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, BEMSA has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O4S/c1-4-25-17-10-8-16(9-11-17)21(26(3,23)24)13(2)18(22)20-15-7-5-6-14(19)12-15/h5-13H,4H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVOLHKSWGFKOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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